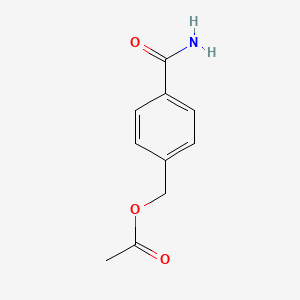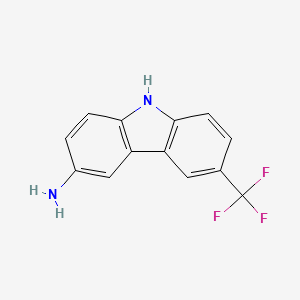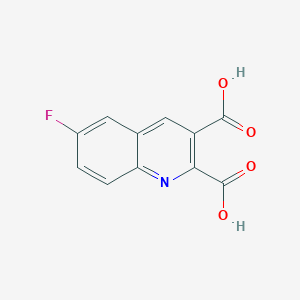![molecular formula C8H13NO3S B12606035 [(3R,4S)-4-acetamidothiolan-3-yl] acetate CAS No. 646035-07-6](/img/structure/B12606035.png)
[(3R,4S)-4-acetamidothiolan-3-yl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3R,4S)-4-acetamidothiolan-3-yl] acetate is a chiral compound with potential applications in various fields of chemistry and biology. It is characterized by its unique thiolane ring structure, which includes an acetamido group and an acetate ester. This compound is of interest due to its stereochemistry and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(3R,4S)-4-acetamidothiolan-3-yl] acetate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as thiolane derivatives.
Formation of the Acetamido Group: The acetamido group is introduced through an acylation reaction using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Formation of the Acetate Ester: The acetate ester is formed by reacting the intermediate with acetic acid or acetic anhydride under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing optimized reaction conditions and catalysts to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
[(3R,4S)-4-acetamidothiolan-3-yl] acetate undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the acetamido group to an amine using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetate ester, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thiolane derivatives.
Aplicaciones Científicas De Investigación
[(3R,4S)-4-acetamidothiolan-3-yl] acetate has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of [(3R,4S)-4-acetamidothiolan-3-yl] acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial activity.
Comparación Con Compuestos Similares
Similar Compounds
[(3R,4S)-4-acetamidothiolan-3-yl] acetate: Unique due to its specific stereochemistry and functional groups.
[(3S,4R)-4-acetamidothiolan-3-yl] acetate: A stereoisomer with different biological activity.
[(3R,4S)-4-amino-3-thiolanyl] acetate: Similar structure but with an amino group instead of an acetamido group.
Uniqueness
This compound is unique due to its specific stereochemistry, which can lead to distinct biological activities compared to its stereoisomers and analogs
Propiedades
Número CAS |
646035-07-6 |
|---|---|
Fórmula molecular |
C8H13NO3S |
Peso molecular |
203.26 g/mol |
Nombre IUPAC |
[(3R,4S)-4-acetamidothiolan-3-yl] acetate |
InChI |
InChI=1S/C8H13NO3S/c1-5(10)9-7-3-13-4-8(7)12-6(2)11/h7-8H,3-4H2,1-2H3,(H,9,10)/t7-,8+/m1/s1 |
Clave InChI |
ZLEQVDXOSCNDQA-SFYZADRCSA-N |
SMILES isomérico |
CC(=O)N[C@@H]1CSC[C@@H]1OC(=O)C |
SMILES canónico |
CC(=O)NC1CSCC1OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S,3R,5S,6S)-5-(azidomethyl)-3-(hydroxymethyl)-11-methyl-4,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B12605958.png)
![Benzonitrile, 4-[3-[(4-cyanophenyl)methyl]-4-oxo-2-thiazolidinyl]-](/img/structure/B12605963.png)

![4-Bromo-6-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12605974.png)

![1-(Bicyclo[2.2.1]heptan-2-yl)-3-methylbut-2-en-1-one](/img/structure/B12605992.png)

![Benzamide, 2-iodo-N-phenyl-N-[(trimethylsilyl)ethynyl]-](/img/structure/B12606019.png)
![1-Methoxy-4-({[(2R)-2-methylpent-3-en-1-yl]oxy}methyl)benzene](/img/structure/B12606021.png)
![Phosphonic acid, [[2-(6-chloro-9H-purin-9-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B12606039.png)
![N-[2-(2-Ethoxyethoxy)phenyl]-5-methylthieno[2,3-D]pyrimidin-4-amine](/img/structure/B12606041.png)
![[([1,1'-Biphenyl]-4-yl)(trimethylsilyl)methoxy](trimethyl)silane](/img/structure/B12606047.png)

